molecular formula C11H8ClN3O B2478443 6-chloro-N-phenylpyridazine-3-carboxamide CAS No. 457613-14-8

6-chloro-N-phenylpyridazine-3-carboxamide

Cat. No.: B2478443
CAS No.: 457613-14-8
M. Wt: 233.66
InChI Key: UMHHKPUWXKBQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-phenylpyridazine-3-carboxamide is a chemical compound with the molecular formula C11H8ClN3O and a molecular weight of 233.65 . It is a potent and versatile compound with significant implications across a variety of scientific fields.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NC1=CC=CC(Cl)=C1)C2=CN=C(Cl)C=C2 . The InChI key is not provided in the search results .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Inhibitory Potential on Cholinesterase Enzymes

Research has shown that derivatives of phenylpyridazine, including those related to 6-chloro-N-phenylpyridazine-3-carboxamide, have been evaluated for their inhibitory activity on acetylcholinesterase and butyrylcholinesterase enzymes. Some derivatives exhibited selective acetylcholinesterase inhibition, potentially useful in the context of Alzheimer's disease and other neurodegenerative disorders (Kilic et al., 2018).

Antimicrobial Screening

N-substituted derivatives of phenylpyridazine have been synthesized and tested for their antimicrobial properties. This includes the screening of these compounds for antibacterial and antifungal activities against various strains, indicating potential applications in combating infectious diseases (Rajput & Sharma, 2021).

Insecticidal Activity

Compounds based on phenylpyridazine, closely related to this compound, have been tested for their insecticidal activities. Certain derivatives have shown promising results against Plutella xylostella, suggesting potential applications in agricultural pest control (Wu et al., 2012).

Antitumor Activities

Derivatives of phenylpyridazine have been synthesized and evaluated for their antitumor activities. Research indicates that these compounds can exhibit moderate to good antitumor activities against various cancer cell lines, making them potential candidates for cancer therapy (Liu et al., 2020).

Antitubercular Activity

Alkylamino derivatives of N-benzylpyrazine-2-carboxamide, structurally related to this compound, have been designed and synthesized. These derivatives exhibited notable activity against Mycobacterium tuberculosis, including drug-resistant strains, suggesting potential applications in the treatment of tuberculosis (Servusová-Vaňásková et al., 2015).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various derivatives of phenylpyridazine. This includes exploring different synthetic pathways and understanding the chemical properties of these compounds, which is essential for their application in pharmaceutical and chemical industries (El-Khawaga et al., 2009).

Properties

IUPAC Name

6-chloro-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-10-7-6-9(14-15-10)11(16)13-8-4-2-1-3-5-8/h1-7H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHHKPUWXKBQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.